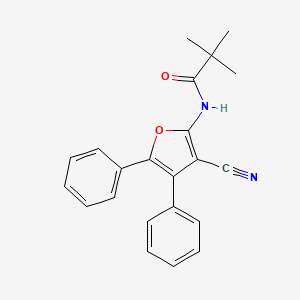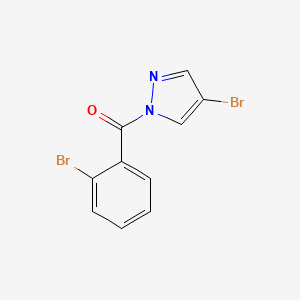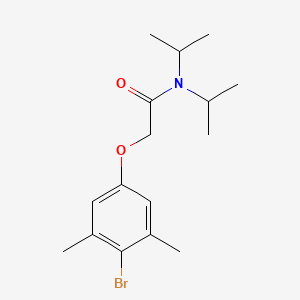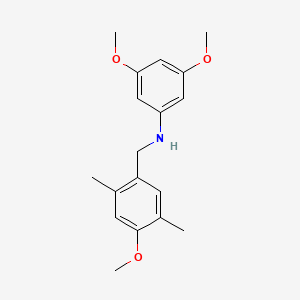![molecular formula C20H17NO3 B5712319 N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide](/img/structure/B5712319.png)
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide is a chemical compound that has been widely used in scientific research due to its potential therapeutic applications. This compound belongs to the class of acrylamides and has been found to possess various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide involves the inhibition of various enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs) which play a crucial role in the regulation of gene expression. It also inhibits the activity of cyclooxygenase-2 (COX-2) which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide has been found to possess various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also reduces the production of inflammatory mediators such as prostaglandins and cytokines. In addition, it has been found to enhance the production of neurotrophic factors which promote the survival and growth of neurons.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide in lab experiments is its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties which can be further explored for the development of novel therapeutics. However, one of the limitations of using this compound is its potential toxicity. It has been found to cause cytotoxicity in some cell lines at high concentrations.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide. One of the directions is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another direction is to investigate its anti-microbial properties for the development of novel antibiotics. Additionally, further studies can be conducted to explore its potential use in combination therapy with other anti-cancer agents.
Conclusion:
In conclusion, N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide is a chemical compound that has been extensively used in scientific research for its potential therapeutic applications. It possesses anti-cancer, anti-inflammatory, and anti-microbial properties and has been studied for its potential use in the treatment of neurodegenerative diseases. The synthesis method of this compound involves the reaction of 4-(benzyloxy)aniline with 3-(2-furyl)acryloyl chloride in the presence of a base. While it has several advantages for lab experiments, its potential toxicity is a limitation. Further research can be conducted to explore its potential use in combination therapy with other anti-cancer agents and for the development of novel antibiotics.
Synthesemethoden
The synthesis of N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide involves the reaction of 4-(benzyloxy)aniline with 3-(2-furyl)acryloyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-[4-(benzyloxy)phenyl]-3-(2-furyl)acrylamide has been extensively used in scientific research for its potential therapeutic applications. It has been found to possess anti-cancer, anti-inflammatory, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
(E)-3-(furan-2-yl)-N-(4-phenylmethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO3/c22-20(13-12-18-7-4-14-23-18)21-17-8-10-19(11-9-17)24-15-16-5-2-1-3-6-16/h1-14H,15H2,(H,21,22)/b13-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMTWVOIZBGGLI-OUKQBFOZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-(benzyloxy)phenyl]-3-(furan-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-{[cyclohexyl(methyl)amino]methyl}-5-nitro-8-quinolinol](/img/structure/B5712243.png)

![N-ethyl-N'-(2-methoxydibenzo[b,d]furan-3-yl)thiourea](/img/structure/B5712268.png)

![ethyl 4-{[(2-phenylethyl)amino]carbonothioyl}-1-piperazinecarboxylate](/img/structure/B5712278.png)

![7-[(2,6-difluorobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5712282.png)
![7,9-dimethyl-3-(2-oxo-2-phenylethyl)pyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5712293.png)
![N'-[1-(4-fluorophenyl)ethylidene]-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B5712303.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5712308.png)
![(3-benzo[f]quinolin-3-ylphenyl)amine](/img/structure/B5712313.png)


